molecular formula C22H17F2N3O2 B11407895 1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione

1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione

Cat. No.: B11407895
M. Wt: 393.4 g/mol
InChI Key: NBYJKLLIDDDJJJ-UHFFFAOYSA-N
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Description

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a triazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with phosgene to yield the triazolidine-dione core. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
  • 1,2-bis[(2-chlorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
  • 1,2-bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

Uniqueness

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced bioavailability and metabolic stability .

Properties

Molecular Formula

C22H17F2N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C22H17F2N3O2/c23-19-12-6-4-8-16(19)14-25-21(28)27(18-10-2-1-3-11-18)22(29)26(25)15-17-9-5-7-13-20(17)24/h1-13H,14-15H2

InChI Key

NBYJKLLIDDDJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=CC=C3F)CC4=CC=CC=C4F

Origin of Product

United States

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